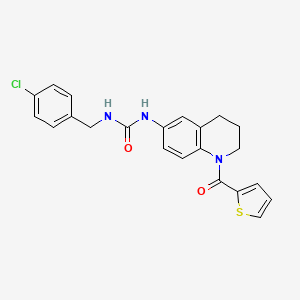

1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative with a complex heterocyclic framework. Its structure integrates a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at the 1-position and a 4-chlorobenzylurea moiety at the 3-position. This compound is hypothesized to exhibit biological activity due to its structural similarity to inhibitors of nitric oxide synthase (NOS) and other enzymatic targets, as suggested by analogs in the literature .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNVTHGZONFAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, with the CAS number 899735-66-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula: CHClNOS

- Molecular Weight: 453.9 g/mol

Physical Properties

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Its urea moiety is known to play a significant role in modulating enzyme activity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit potent urease inhibitory activity. For instance, thiosemicarbazide derivatives have shown IC values ranging from 0.32 to 25.13 μM, indicating significant enzyme inhibition compared to standard thiourea (IC = 21.25 μM) . This suggests that the urea group in the compound may contribute similarly to enzyme inhibition.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances biological activity. The position and nature of substituents on the thiophene and quinoline rings are crucial for their inhibitory potency against target enzymes .

Study 1: Urease Inhibition

A comparative study on urease inhibitors highlighted the effectiveness of compounds structurally similar to this compound. The study found that modifications in the aryl ring significantly impacted inhibitory activity, with some compounds showing IC values as low as 0.32 μM .

Study 2: Docking Studies

In silico docking studies have been employed to predict the binding affinity of this compound to urease. The results indicated a strong correlation between biological activity and predicted binding modes, supporting the hypothesis that structural modifications can enhance potency .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 421.93 g/mol . Its structure features a urea moiety linked to a thiophene derivative and a tetrahydroquinoline, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit potential anticancer properties. For instance, substituted thiophene derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves the inhibition of CDC7 kinase activity, which is crucial for cell cycle regulation and DNA replication .

Inhibition of Protein Interactions

The compound may also serve as an inhibitor of protein-protein interactions, particularly those involving MDM2 and p53 proteins. Disrupting this interaction can reactivate p53 function, leading to apoptosis in cancer cells . This therapeutic strategy is being explored as a means to enhance the efficacy of existing cancer treatments.

Potential for Treating Metabolic Disorders

Emerging studies suggest that derivatives of this compound could be explored for their role as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and lipid homeostasis. This could position them as candidates for the treatment of Type 2 diabetes .

Synthesis and Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from multiple reactants in a single step, minimizing the need for extensive purification processes . This method not only streamlines synthesis but also enhances the diversity of compounds that can be generated.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of thiophene derivatives, compounds structurally similar to this compound were tested in vitro against various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: PPAR Ligand Activity

Another research effort focused on identifying small molecules that activate PPARγ as potential treatments for metabolic disorders. The findings indicated that certain modifications to the thiophene ring could enhance binding affinity to PPARγ, indicating a promising avenue for drug development targeting metabolic pathways .

Comparison with Similar Compounds

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (Compound 70)

- Structural Features: Shares the tetrahydroquinoline scaffold and a thiophene-derived substituent. However, it lacks the urea group and instead features a carboximidamide linked to piperidine.

- Synthesis : Prepared via HCl-mediated conversion of a tert-butyl carbamate precursor (69 → 70), yielding 72.6% with HPLC purity >95% .

(±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 71)

- Key Differences : Incorporates a methylpyrrolidine group instead of the 4-chlorobenzylurea moiety.

- Synthesis Yield : 65.6%, with comparable purity (>95% by HPLC) .

Table 1: Comparison of Tetrahydroquinoline-Based Compounds

| Compound | Substituents | Biological Activity | Synthesis Yield | Purity (HPLC) |

|---|---|---|---|---|

| Target Compound | 4-Chlorobenzylurea, thiophene-2-carbonyl | Undocumented (hypothesized NOS inhibition) | N/A | N/A |

| Compound 70 | Thiophene-2-carboximidamide, piperidine | NOS inhibition (IC₅₀ ~μM) | 72.6% | >95% |

| Compound 71 | Thiophene-2-carboximidamide, methylpyrrolidine | Undocumented | 65.6% | >95% |

Urea Derivatives with Heterocyclic Moieties

1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea (Compounds VII–XII)

- Structural Features: Contains a 4-chlorobenzylurea group but replaces tetrahydroquinoline with an imidazolidine ring.

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea

- Crystallography : Single-crystal X-ray analysis revealed planar urea and thiadiazole groups, with a mean C–C bond length of 0.005 Å and R factor = 0.068 .

- Electronic Properties : The conjugated ethenyl-thiadiazole system may enhance π-π stacking interactions compared to the target compound’s thiophene-carbonyl group.

Table 2: Urea Derivatives with Heterocyclic Substituents

Thiophene-Containing Analogues

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d)

- Structural Contrasts: Replaces tetrahydroquinoline with a tetrahydrobenzo[b]thiophene core. The benzoyl urea and hydrazono groups may alter solubility and binding kinetics .

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A plausible route includes:

Formation of the tetrahydroquinoline scaffold : Cyclization of substituted anilines with carbonyl reagents under acidic conditions, as seen in analogous tetrahydroquinoline derivatives .

Thiophene-2-carbonyl incorporation : Acylation of the tetrahydroquinoline amine group using thiophene-2-carbonyl chloride under Schotten-Baumann conditions .

Urea linkage formation : Reacting the chlorobenzyl isocyanate intermediate with the amine-functionalized tetrahydroquinoline-thiophene derivative in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .

Q. Key Characterization Techniques :

- NMR and FTIR : Confirm urea linkage (N–H stretches at ~3300 cm⁻¹ in FTIR; urea protons at δ 6.5–8.0 ppm in ¹H NMR) .

- Single-crystal X-ray diffraction : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar urea derivatives .

Advanced Reaction Optimization

Q. Q2. How can reaction conditions be optimized to improve the yield of the urea linkage formation step?

Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, while dichloromethane minimizes side reactions .

- Temperature control : Reflux conditions (~40–60°C) balance reactivity and stability of intermediates .

- Catalyst screening : Triethylamine or DMAP (dimethylaminopyridine) improves coupling efficiency .

- Heuristic algorithms : Bayesian optimization or design-of-experiments (DoE) models can systematically explore parameter spaces (e.g., molar ratios, time) to maximize yield, as shown in synthetic workflows for analogous compounds .

Q. Q3. How can computational methods aid in predicting the binding affinity of this compound to biological targets?

Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The thiophene and urea moieties are critical for hydrogen bonding and π-π stacking .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales, focusing on conserved water molecules near the chlorobenzyl group .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogous urea derivatives .

Q. Key Reference :

- Crystallographic data : Compare with structurally resolved urea-protein complexes (e.g., PDB entries for GP6 ligands) to validate docking poses .

Handling Contradictory Data

Q. Q4. How should researchers address discrepancies in reported biological activity data for similar urea derivatives?

Methodological Answer :

Source validation : Cross-check datasets against peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and avoid unverified platforms .

Experimental replication : Standardize assays (e.g., IC50 measurements under identical buffer/pH conditions) .

Meta-analysis : Use tools like Scopus to aggregate and compare results across studies, filtering by assay type (e.g., enzyme inhibition vs. cell viability) .

Q. Example Workflow :

- Step 1 : Replicate synthesis and characterization of the disputed compound.

- Step 2 : Test activity in a panel of assays (e.g., kinase profiling, cytotoxicity).

- Step 3 : Apply statistical tools (ANOVA) to identify outliers or batch effects .

Structure-Activity Relationship (SAR) Exploration

Q. Q5. Which structural modifications of this urea derivative are most likely to enhance its selectivity for kinase targets?

Methodological Answer :

- Core modifications :

- Urea linker : Replace with thiourea or amide to alter hydrogen-bond donor capacity .

Q. Hypothetical SAR Table :

| Modification Site | Change | Observed Effect (Hypothetical) |

|---|---|---|

| Thiophene moiety | Replace with furan | Reduced potency (ΔIC50 = +2 μM) |

| Chlorobenzyl | Fluorine substitution | Improved selectivity (3-fold) |

Advanced Analytical Challenges

Q. Q6. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.